8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant pharmacological potential. It is structurally related to purines, which are essential components of nucleic acids and play critical roles in cellular processes. The compound's molecular formula is , indicating a diverse array of functional groups that contribute to its biological activity.
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione falls under the classification of pharmacological agents and nucleoside analogs. Its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
The synthesis of 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
The molecular structure of 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural notations:
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCO
NVIKCFPMGSTSCP-UHFFFAOYSA-N
The compound's structural features include:
The compound is expected to undergo various chemical reactions typical for purine derivatives:
Understanding these reactions requires knowledge of:
The mechanism of action for 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione may involve:
Research into similar compounds suggests that modifications in the purine structure can significantly affect binding affinity and selectivity toward biological targets.
Key physical properties include:
Chemical properties encompass:
Relevant data from suppliers indicate that handling precautions should be taken due to potential irritant properties .
8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: